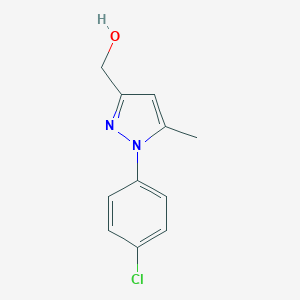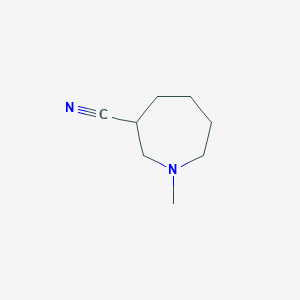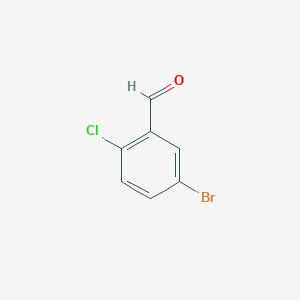
Fmoc-光開裂リンカー
概要
説明
科学的研究の応用
9-fluorenylmethoxycarbonyl-photo-linker has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethoxycarbonyl-photo-linker typically involves the anchoring of the first 9-fluorenylmethoxycarbonyl-protected amino acid onto a linker-modified resin. This is followed by the assembly of the peptide chain through consecutive cycles of 9-fluorenylmethoxycarbonyl-deprotection and coupling of the 9-fluorenylmethoxycarbonyl-protected and acid-activated amino acids . The final step involves the removal of side chain protecting groups and the release of the fully assembled peptide from the resin via acid treatment .
Industrial Production Methods
In industrial settings, the production of 9-fluorenylmethoxycarbonyl-photo-linker is often carried out using automated solid-phase peptide synthesis equipment. This method ensures high efficiency and consistency in the production of peptides, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
9-fluorenylmethoxycarbonyl-photo-linker undergoes several types of chemical reactions, including:
Photocleavage: The compound is cleaved under neutral conditions using ultraviolet light, which allows for the controlled release of peptides.
Common Reagents and Conditions
Photocleavage: Ultraviolet light is used to cleave the compound under neutral conditions.
Deprotection: Basic reagents such as piperidine, diethylamine, or morpholine are used to remove the 9-fluorenylmethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions include the desired peptides, which are released from the resin upon photocleavage, and the deprotected amino acids, which are obtained after the removal of the 9-fluorenylmethoxycarbonyl group .
作用機序
The mechanism of action of 9-fluorenylmethoxycarbonyl-photo-linker involves the controlled release of peptides through a photolabile mechanism. Upon exposure to ultraviolet light, the compound undergoes photocleavage, resulting in the release of the peptide from the resin . This process allows for precise control over the release of peptides, making it suitable for applications that require high specificity and accuracy .
類似化合物との比較
Similar Compounds
9-fluorenylmethoxycarbonyl-photolabile-linker: Another photolabile linker used in solid-phase peptide synthesis.
Traceless photocleavable linker: Used for the automated glycan assembly of carbohydrates with free reducing ends.
9-fluorenylmethoxycarbonyl-photo-NHS: A compound used for coupling photocleavable groups to amino-functionalized surfaces.
Uniqueness
9-fluorenylmethoxycarbonyl-photo-linker is unique in its ability to facilitate the controlled release of peptides under neutral conditions using ultraviolet light. This property makes it particularly valuable for applications that require precise control over the release of peptides, such as in the development of peptide-based therapeutics and diagnostic tools .
特性
IUPAC Name |
4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8/c1-17(22-14-25(36-2)26(15-24(22)30(34)35)37-13-7-12-27(31)32)29-28(33)38-16-23-20-10-5-3-8-18(20)19-9-4-6-11-21(19)23/h3-6,8-11,14-15,17,23H,7,12-13,16H2,1-2H3,(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWESTWISAMMBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392737 | |
| Record name | AG-E-12696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162827-98-7 | |
| Record name | AG-E-12696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{4-[1-(Fmoc)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)](/img/structure/B64768.png)




![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)


![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)

